molecular formula C18H19N5O4S B2768020 2-((5-(2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-ethylphenyl)acetamide CAS No. 1021112-68-4

2-((5-(2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-ethylphenyl)acetamide

Cat. No.: B2768020
CAS No.: 1021112-68-4
M. Wt: 401.44
InChI Key: QSBQJXZKXVGRHY-UHFFFAOYSA-N
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Description

2-((5-(2-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)ethyl)-1,3,4-oxadiazol-2-yl)thio)-N-(2-ethylphenyl)acetamide is a useful research compound. Its molecular formula is C18H19N5O4S and its molecular weight is 401.44. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Evaluation

A study by Gul et al. (2017) reported the synthesis of a series of 2-[[5-alkyl/aralkyl-1,3,4-oxadiazol-2-yl]thio]-N-[4-(4-morpholinyl)phenyl]acetamides, which includes compounds similar to the specified chemical. These compounds exhibited significant antimicrobial activity against selected microbial species, highlighting their potential as antimicrobial agents (Gul et al., 2017).

Synthesis and Pharmacological Properties

Santagati et al. (1994) described the synthesis of benzothiazole, 1,3,4-oxadiazole, and 1,3,4-thiadiazole derivatives, demonstrating their pharmacological properties, including analgesic and anti-inflammatory activities. This research suggests the potential of such compounds in therapeutic applications (Santagati et al., 1994).

Anti-Proliferative Activities and Molecular Docking Studies

Fahim et al. (2021) conducted a study on novel pyrazolo[5,1-c][1, 2, 4]triazine-3-carboxamide derivatives, which showed inhibitory effects on breast cancer (MCF-7) and liver cancer (HepG2) cells. These findings highlight the potential of these compounds in cancer research and treatment (Fahim et al., 2021).

Antitumor Activities

Research by Jing (2011) on compounds structurally related to the specified chemical showed selective antitumor activities. This suggests the potential of these compounds in developing cancer treatments (Jing, 2011).

Anti-Inflammatory and Analgesic Activities

Sondhi et al. (2009) synthesized pyrimidine derivatives, including compounds structurally similar to the specified chemical. These compounds exhibited notable anti-inflammatory and analgesic activities, indicating their potential in pain and inflammation management (Sondhi et al., 2009).

Properties

IUPAC Name

2-[[5-[2-(2,4-dioxopyrimidin-1-yl)ethyl]-1,3,4-oxadiazol-2-yl]sulfanyl]-N-(2-ethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O4S/c1-2-12-5-3-4-6-13(12)19-15(25)11-28-18-22-21-16(27-18)8-10-23-9-7-14(24)20-17(23)26/h3-7,9H,2,8,10-11H2,1H3,(H,19,25)(H,20,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSBQJXZKXVGRHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CSC2=NN=C(O2)CCN3C=CC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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